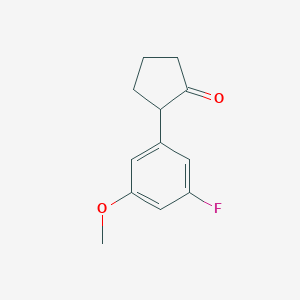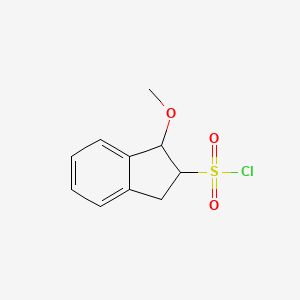
1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S It is a derivative of indene, a bicyclic hydrocarbon, and contains a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves the sulfonylation of 1-Methoxy-2,3-dihydro-1H-indene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures to prevent decomposition.
Solvent: Anhydrous solvents such as dichloromethane (CH2Cl2) are commonly used.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the methoxy group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2) or alcohols (R-OH) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the intermediate formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a sulfonyl chloride group.
2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Uniqueness
1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the indene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11ClO3S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
1-methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-10-8-5-3-2-4-7(8)6-9(10)15(11,12)13/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
GKKJYTPZEQJRGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(CC2=CC=CC=C12)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


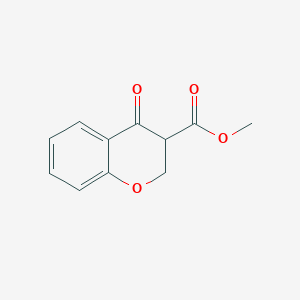
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)
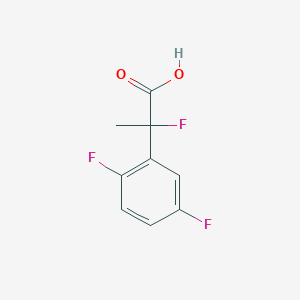
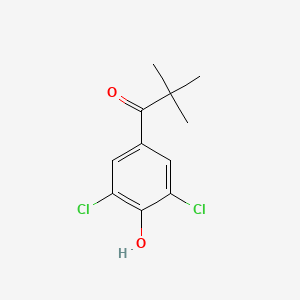
![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)
![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
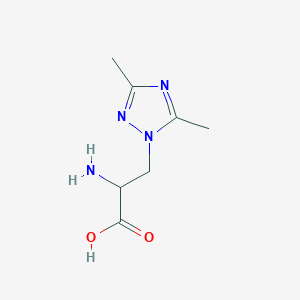
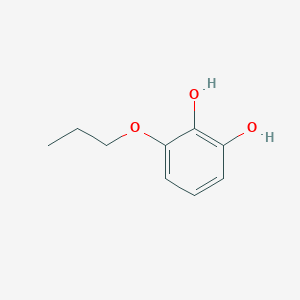
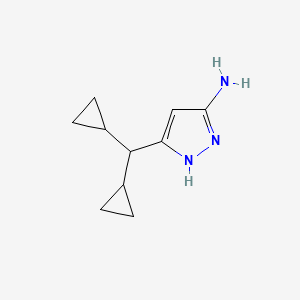
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
![4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13308743.png)
